1-((2-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
The compound is a derivative of 1,2,4-triazole, a heterocyclic compound that has been the focus of interest among organic and medicinal chemists due to its diverse range of biological properties . It also contains a quinazoline moiety, another class of fused heterocycles known for their wide range of bioactivities .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring structures, including 1,2,4-triazole and quinazoline . Unfortunately, specific details about the molecular structure of this exact compound were not found in the available literature.Scientific Research Applications
- Research has shown that derivatives of this compound possess promising anticancer activity. They may inhibit tumor cell growth, induce apoptosis, and interfere with cancer cell signaling pathways. Further studies are needed to explore their specific mechanisms of action and potential for targeted cancer therapy .
- The compound exhibits antimicrobial properties against bacteria, fungi, and other pathogens. It could be explored as a potential lead for developing novel antibiotics or antifungal agents .
- Some derivatives of this scaffold have demonstrated analgesic and anti-inflammatory effects. These properties make them interesting candidates for pain management and inflammation-related conditions .
- The compound may act as an antioxidant, protecting cells from oxidative stress. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative disorders and cardiovascular conditions .
- Preliminary studies suggest that certain derivatives exhibit antiviral activity. Investigating their efficacy against specific viruses could be valuable for drug development .
- The compound and its derivatives have been investigated as enzyme inhibitors. Notably, they show activity against carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. These enzymes play essential roles in various physiological processes, making them potential drug targets .
- Some derivatives have demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Given the global burden of tuberculosis, these compounds could contribute to new antitubercular therapies .
- Researchers have explored the SAR of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. Understanding how specific structural modifications impact their pharmacological properties is crucial for rational drug design and optimization .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Antiviral Activity
Enzyme Inhibition
Antitubercular Agents
Structure–Activity Relationship (SAR)
properties
IUPAC Name |
1-[(2-fluorophenyl)methylsulfanyl]-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O2S/c1-15(2)12-27-22(32)17-9-10-19-21(11-17)31-24(30(23(19)33)13-16(3)4)28-29-25(31)34-14-18-7-5-6-8-20(18)26/h5-11,15-16H,12-14H2,1-4H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZBWKZUNJTWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=CC=C4F)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
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